N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
Description
N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a diamide derivative with a complex structure featuring a 3-chloro-2-methylphenyl group and a 4-(furan-2-yl)phenyl-hydroxyethyl moiety. Its molecular formula is inferred to be C₂₃H₂₁ClN₂O₄ (molecular weight ~432.88 g/mol), with key functional groups including:
- Chlorinated aromatic ring: Enhances lipophilicity and resistance to metabolic degradation.
- Furan-2-ylphenyl group: Facilitates π-π stacking interactions with biological targets.
- Hydroxyethyl chain: May improve solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-13-16(22)4-2-5-17(13)24-21(27)20(26)23-12-18(25)14-7-9-15(10-8-14)19-6-3-11-28-19/h2-11,18,25H,12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUKPZYEYHYYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular processes.
Biological Activity
N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17ClN2O4S
- Molecular Weight : 404.9 g/mol
- CAS Number : 2309587-46-8
The biological activity of this compound can be attributed to its structural features, which include a chloro-substituted aromatic ring and a furan moiety. These components are known to interact with various biological targets:
- Antioxidant Activity : The furan ring is associated with antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : Compounds containing similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses .
- Anticancer Potential : Preliminary studies indicate that derivatives of compounds with similar frameworks exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction .
Biological Activity Data
The following table summarizes various biological activities reported for this compound:
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various compounds similar to this compound using DPPH and ABTS assays. The results indicated significant radical scavenging activity, highlighting the potential for therapeutic applications in oxidative stress-related diseases .
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound could reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound might exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Case Study 3: Anticancer Activity
A recent study assessed the cytotoxic effects of derivatives similar to this compound on several cancer cell lines, including breast and lung cancer cells. The findings showed that these compounds significantly inhibited cell proliferation and induced apoptosis, warranting further exploration into their potential as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations:
- Furan vs. Thiophene : The target compound’s furan ring () may confer stronger electron-rich aromatic interactions compared to the bithiophene group in the analog from . Thiophene’s sulfur atom could enhance metabolic stability but reduce polarity.
- Hydroxyethyl Chain : This group is absent in cyprofuram and indoxacarb, suggesting the target compound may exhibit distinct solubility or binding kinetics.
Physicochemical Properties
- Lipophilicity : The chloro and furylphenyl groups in the target compound increase logP values, favoring membrane permeability. This contrasts with the polar hydroxyethyl chain, which balances hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
